molecular formula C15H18N2O B13891812 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol

2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol

Cat. No.: B13891812
M. Wt: 242.32 g/mol
InChI Key: CWRPJECVVKPZOO-UHFFFAOYSA-N
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Description

2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are often commercially available or can be synthesized in bulk, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: What sets 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol apart is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-[5-amino-2-(4-methylpyridin-3-yl)phenyl]propan-2-ol

InChI

InChI=1S/C15H18N2O/c1-10-6-7-17-9-13(10)12-5-4-11(16)8-14(12)15(2,3)18/h4-9,18H,16H2,1-3H3

InChI Key

CWRPJECVVKPZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C(C)(C)O

Origin of Product

United States

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